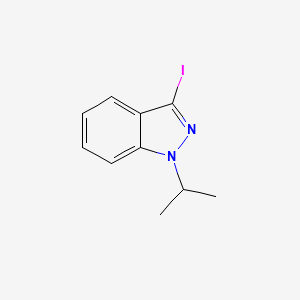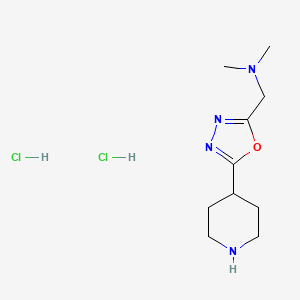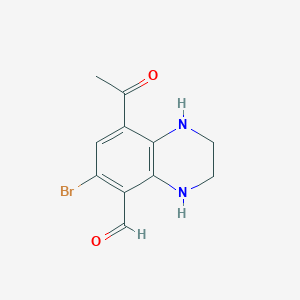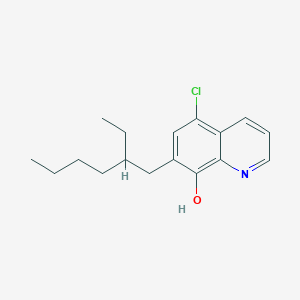
5-Chloro-7-(2-ethylhexyl)quinolin-8-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-(2-ethylhexyl)quinolin-8-OL is a derivative of quinolin-8-ol, a compound known for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 5th position and a 2-ethylhexyl group at the 7th position on the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the alkylation step may involve the use of alkyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-(2-ethylhexyl)quinolin-8-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-7-(2-ethylhexyl)quinolin-8-OL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Investigated for its antimicrobial properties, including antibacterial and antifungal activities.
Industry: Utilized in the formulation of various industrial products, including coatings and preservatives.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-(2-ethylhexyl)quinolin-8-OL involves its ability to chelate metal ions, which can disrupt essential biological processes in microorganisms. This chelation can inhibit the activity of metalloenzymes, leading to antimicrobial effects. Additionally, its interaction with metal ions can modulate oxidative stress pathways, which is relevant in neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
5,7-Dichloro-8-quinolinol: Another derivative with similar antimicrobial activities.
Uniqueness
5-Chloro-7-(2-ethylhexyl)quinolin-8-OL is unique due to the presence of the 2-ethylhexyl group, which can enhance its lipophilicity and potentially improve its bioavailability and efficacy in biological systems.
Propriétés
Numéro CAS |
139036-07-0 |
|---|---|
Formule moléculaire |
C17H22ClNO |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
5-chloro-7-(2-ethylhexyl)quinolin-8-ol |
InChI |
InChI=1S/C17H22ClNO/c1-3-5-7-12(4-2)10-13-11-15(18)14-8-6-9-19-16(14)17(13)20/h6,8-9,11-12,20H,3-5,7,10H2,1-2H3 |
Clé InChI |
GAECVJOJPDIDDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC1=CC(=C2C=CC=NC2=C1O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



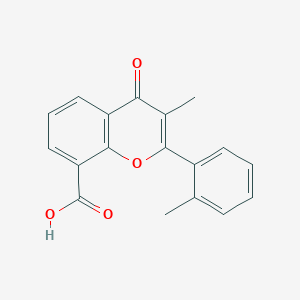

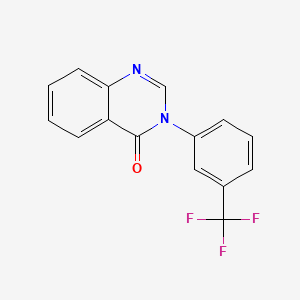
![4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11839156.png)
![N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide](/img/structure/B11839160.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8-chloro-9-(phenylthio)-](/img/structure/B11839163.png)

